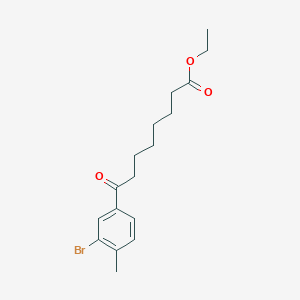

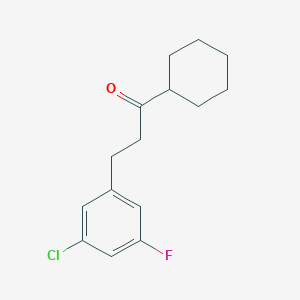

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

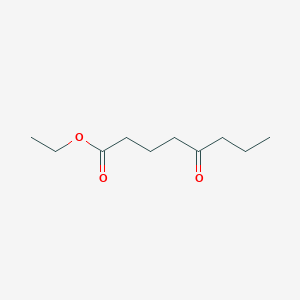

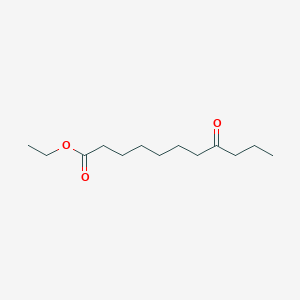

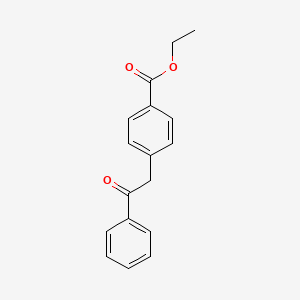

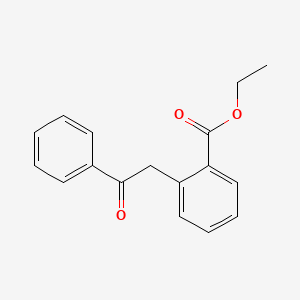

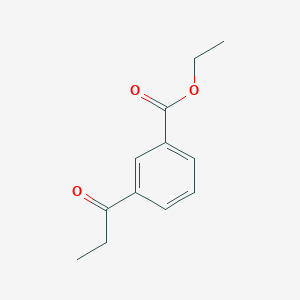

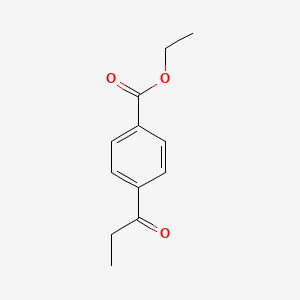

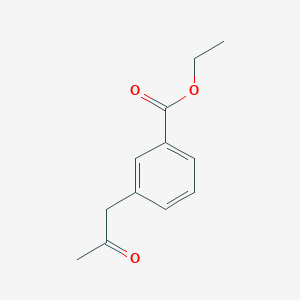

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H18ClFO and a molecular weight of 268.75 . It is a pharmaceutical intermediate that has gained significant attention in recent years.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone are not detailed in the search results. For comprehensive information, a Material Safety Data Sheet (MSDS) or similar document would typically be consulted .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Synthesis of Nicotinic Acids and Dihydrofuro[3,4-c]pyridines : A study by Gadzhili et al. (2005) reported that the reaction of similar halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester leads to the formation of ethyl esters of nicotinic acids and, under increased temperatures, partially converts into dihydrofuro[3,4-c]pyridines (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).

Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis : Uchiyama et al. (1998) demonstrated that cyclization of ketones similar to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone results in the formation of quinolin-8-ols and tetrahydroquinolin-8-ols, offering potential in chemical synthesis (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Heck Reaction with Fluorinated Ketones : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction using 3-fluoro-3-buten-2-one, a compound structurally related to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone, demonstrating its reactivity in forming fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).

Pharmaceutical Research

- Synthesis of Fluoroketamine Derivative : Moghimi et al. (2014) focused on synthesizing a novel ketamine derivative, which is structurally similar to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone. This research highlights the potential of such compounds in developing new pharmacological agents (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Conformational Analysis and Crystallography

Study of Molecular Conformation : Research by Singh, Agarwal, and Awasthi (2011) on benzyl N-(3-chloro-4-fluorophenyl)carbamate, a compound with structural similarities, provides insights into the conformational analysis and crystal packing of such molecules (Singh, Agarwal, & Awasthi, 2011).

Analysis of Chemical Precursors : Luo et al. (2022) identified and analyzed a suspected chemical precursor of a related compound, providing a framework for understanding the chemical and decomposition pathways of these types of molecules (Luo et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDDZNRJSMIPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644985 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone | |

CAS RN |

898751-73-0 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.